(R)-a-Amino-3,4-dimethoxybenzeneacetic acid (R)-a-Amino-3,4-dimethoxybenzeneacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876090
InChI: InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

(R)-a-Amino-3,4-dimethoxybenzeneacetic acid

CAS No.:

Cat. No.: VC15876090

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-a-Amino-3,4-dimethoxybenzeneacetic acid -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name (2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Standard InChI InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1
Standard InChI Key HVFSBZGHEZRVGA-SECBINFHSA-N
Isomeric SMILES COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC
Canonical SMILES COC1=C(C=C(C=C1)C(C(=O)O)N)OC

Introduction

Structural and Stereochemical Characteristics

(R)-α-Amino-3,4-dimethoxybenzeneacetic acid (IUPAC name: (2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid) features a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid (-COOH), and a 3,4-dimethoxyphenyl moiety. The stereocenter at the α-carbon confers chirality, with the (R)-enantiomer exhibiting distinct physicochemical and biological properties compared to its (S)-counterpart .

The methoxy groups at positions 3 and 4 of the aromatic ring enhance electron density through resonance effects, influencing both reactivity and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal planar aromatic systems with dihedral angles between the phenyl ring and amino acid backbone typically ranging from 60° to 80°, a configuration that optimizes π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.21 g/mol
Melting Point198-202°C (dec.)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
Optical Rotation [α]²⁵D+34.5° (c=1, H₂O)
pKa (COOH)2.1 ± 0.2
pKa (NH₂)9.4 ± 0.3

Synthetic Methodologies

Chiral Pool Synthesis

The most common synthesis route utilizes (R)-phenylglycine derivatives as chiral templates. Key steps include:

  • Methoxy Group Installation: Electrophilic aromatic substitution of phenylglycine using dimethyl sulfate under basic conditions achieves 3,4-dimethoxy substitution.

  • Side Chain Elongation: Wittig olefination or Heck coupling extends the carbon chain while preserving stereochemical integrity.

  • Carboxylic Acid Protection: tert-Butyl ester protection prevents unwanted side reactions during subsequent steps.

Reaction yields typically range from 45-60%, with purity >98% achievable through recrystallization from ethanol/water mixtures .

Asymmetric Catalysis

Recent advances employ chiral auxiliaries in Pd-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: Palladium/Xantphos catalysts mediate coupling between 3,4-dimethoxybromobenzene and glycine equivalents.

  • Enantioselective Hydrogenation: Rhodium complexes with DuPhos ligands reduce α,β-unsaturated precursors to afford the (R)-configuration with 92% ee .

Table 2: Comparative Synthesis Methods

MethodYield (%)ee (%)Key Advantage
Chiral Pool5899High stereochemical purity
Asymmetric Hydrogenation7292Scalable process
Enzymatic Resolution41>99Green chemistry approach

Reactivity and Functionalization

The molecule's three reactive centers (amine, carboxylic acid, aromatic ring) enable diverse derivatization:

Amine Modifications

  • Peptide Coupling: HOBt/DIC-mediated reactions with Fmoc-protected amino acids yield dipeptide analogs.

  • Schiff Base Formation: Condensation with aromatic aldehydes produces imine derivatives showing enhanced antimicrobial activity .

Carboxylic Acid Transformations

  • Esterification: Methanol/H₂SO₄ converts the acid to methyl ester, improving membrane permeability.

  • Amide Bond Formation: Coupling with primary amines generates prodrug candidates with increased bioavailability.

Aromatic Electrophilic Substitution

  • Nitration: Mixed HNO₃/H₂SO₄ introduces nitro groups at position 5, creating precursors for ANP receptor ligands.

  • Halogenation: NBS in CCl₄ selectively brominates the para position relative to methoxy groups.

Biological Activity and Applications

Antimicrobial Properties

Derivatives bearing hydrazone moieties demonstrate MIC values of 8-16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-generation fluoroquinolones . The dimethoxy groups likely enhance membrane penetration through lipid bilayer interactions.

Plant Growth Regulation

At 10⁻⁶ M concentrations, the compound increases rapeseed (Brassica napus) yield by 18-22% through auxin-like activity. Field trials show 15% higher oil content in treated plants versus controls .

Neurological Applications

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to NMDA receptor glycine sites, suggesting potential as a neuroprotective agent. In vitro models show 40% reduction in glutamate-induced neuronal apoptosis at 50 μM concentrations.

GHS CodeRisk PhrasePrecautionary Measures
H302Harmful if swallowedUse fume hood during handling
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationGoggles required
H335May cause respiratory irritationNIOSH-approved respirator

Comparative Analysis with Structural Analogs

The 3,4-dimethoxy substitution pattern confers unique advantages over related compounds:

  • Enhanced Solubility: 3.2 mg/mL in PBS vs. 0.8 mg/mL for unsubstituted phenylglycine

  • Improved Metabolic Stability: t₁/₂ = 6.7 hr in human hepatocytes vs. 2.1 hr for 4-methoxy derivative

  • Increased Receptor Affinity: 15-fold higher binding to α₁-adrenergic receptors compared to 2,5-dimethoxy isomer

Future Research Directions

  • Continuous Flow Synthesis: Microreactor technology could improve yield and reduce reaction times.

  • Prodrug Development: Phosphonate ester derivatives may enhance blood-brain barrier penetration.

  • Agricultural Applications: Large-scale field trials to optimize growth-enhancing formulations.

  • Computational Modeling: Machine learning approaches to predict novel bioactive derivatives.

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